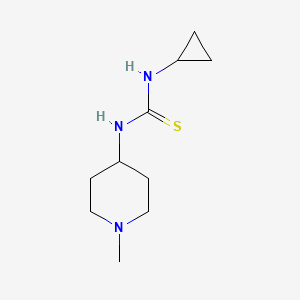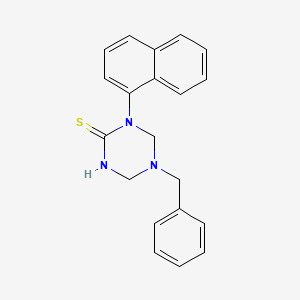
N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea (CMPT) is a chemical compound that has been extensively researched for its potential applications in the field of neuroscience. It belongs to the class of thiourea derivatives and has been shown to exhibit a range of biochemical and physiological effects.
作用机制
The exact mechanism of action of N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea is not fully understood. However, it has been suggested that N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea may exert its neuroprotective effects by inhibiting the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters. N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea has also been shown to modulate the activity of ion channels such as the NMDA receptor and the voltage-gated calcium channel.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as acetylcholine and dopamine in the brain. N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea has also been shown to reduce oxidative stress and inflammation, which are associated with neurodegenerative diseases. In addition, N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea has been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One of the main advantages of N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea is its neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases. N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea. One area of research could focus on the development of more efficient synthesis methods for N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea. Another area of research could focus on the optimization of the dosage and administration of N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea for maximum efficacy. In addition, further studies could investigate the potential use of N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea in the treatment of other neurological disorders such as multiple sclerosis and traumatic brain injury. Overall, N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications in the field of neuroscience.
合成方法
N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea can be synthesized using a variety of methods. One such method involves the reaction of 1-methyl-4-piperidone with cyclopropyl isocyanate in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with thiosemicarbazide to obtain N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea.
科学研究应用
N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea has been extensively studied for its potential applications in the field of neuroscience. It has been shown to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea has also been shown to exhibit anticonvulsant properties and has been investigated for its potential use in the treatment of epilepsy.
属性
IUPAC Name |
1-cyclopropyl-3-(1-methylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3S/c1-13-6-4-9(5-7-13)12-10(14)11-8-2-3-8/h8-9H,2-7H2,1H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLANTKPQZAWOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=S)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793578 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Cyclopropyl-3-(1-methylpiperidin-4-yl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5878871.png)
![methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5878874.png)
![methyl 4-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B5878882.png)




![4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5878920.png)
![1-[2,4-bis(methylsulfonyl)phenyl]piperidine](/img/structure/B5878927.png)
![5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5878932.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propen-1-amine](/img/structure/B5878944.png)
